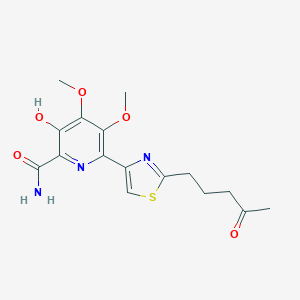
4-Metil-1,4’-bipiperidina
Descripción general
Descripción
4-Methyl-1,4'-bipiperidine is an organic compound with a nitrogen-containing piperidine ring and a methyl group at the 4-position. It is a colorless liquid with a boiling point of 159°C and a melting point of -28°C. 4-Methyl-1,4'-bipiperidine is a versatile organic building block that has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of other piperidine derivatives, such as 1-benzyl-4-methylpiperidine, 4-methyl-1,4'-dipiperidine, and 4-methyl-1-piperidinecarboxylic acid.
Aplicaciones Científicas De Investigación
Síntesis Química
La 4-Metil-1,4’-bipiperidina se utiliza en la síntesis química . Es una sustancia valiosa que se puede utilizar como material de partida o precursor para una variedad de otros compuestos .
Ligandos de Catalizador
Este compuesto se puede utilizar para crear ligandos para catalizadores . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación. En el caso de los catalizadores, estos ligandos pueden mejorar o modificar la actividad catalítica.
Fotosensibilizadores
La this compound se puede utilizar para crear fotosensibilizadores . Los fotosensibilizadores son moléculas que producen un cambio químico en otra molécula en un proceso dependiente de la luz. Se utilizan en una variedad de aplicaciones, incluida la terapia fotodinámica para el tratamiento del cáncer y la conversión de energía solar.
Viologenos
Los viologenos son una familia de compuestos que son conocidos por sus propiedades electrocrómicas, lo que significa que pueden cambiar de color cuando se aplica una corriente eléctrica. La this compound se puede utilizar en la síntesis de viologenos .
Arquitecturas Supramoleculares
La química supramolecular es un campo que se centra en las interacciones no covalentes de las moléculas. La this compound se puede utilizar en la creación de arquitecturas supramoleculares , que tienen aplicaciones en áreas como la nanotecnología, la ciencia de los materiales y la administración de fármacos.
Moléculas Biológicamente Activas
La this compound se puede utilizar como precursor para moléculas biológicamente activas . Estas moléculas pueden interactuar con objetivos biológicos como proteínas o ADN, y se pueden utilizar en el desarrollo de nuevos fármacos o terapias.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-1,4’-bipiperidine is Liver carboxylesterase 1 . This enzyme plays a crucial role in the metabolism of certain drugs and xenobiotics .
Mode of Action
It is known to interact with its target, liver carboxylesterase 1
Biochemical Pathways
Given its target, it may influence pathways related to drug and xenobiotic metabolism .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Action Environment
It is known that the compound is stable at ambient temperature .
Análisis Bioquímico
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-Methyl-1,4’-bipiperidine in animal models
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFUSKDKWZTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355282 | |
| Record name | 4-Methyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116797-02-5 | |
| Record name | 4-Methyl-1,4′-bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116797-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116797-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these 4-methyl-1,4'-bipiperidine derivatives interact with CCR5 and what are the downstream effects of this interaction?
A1: These compounds act as CCR5 antagonists, meaning they bind to the CCR5 receptor on the surface of specific immune cells, primarily CD4+ T cells. [, ] This binding prevents the interaction of CCR5 with its natural ligand, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). By blocking RANTES binding, these compounds inhibit the cellular entry of HIV-1, which utilizes CCR5 as a co-receptor for infection. [, ] This ultimately reduces viral replication and spread within the body.
Q2: What is the Structure-Activity Relationship (SAR) observed for these compounds and how do structural modifications impact their potency as CCR5 antagonists?
A2: Extensive SAR studies have revealed key structural features influencing the potency of these compounds. [] For example:
- Phenyl Ring Substitutions: Substitutions at the 4-position of the phenyl ring, such as bromine (Br), trifluoromethyl (CF3), trifluoromethoxy (OCF3), methylsulfonyl (SO2Me), and chlorine (Cl), are generally well-tolerated and contribute to CCR5 antagonism. []
- Oxime Moiety: Small alkyl substitutions like methyl (Me), ethyl (Et), n-propyl (nPr), isopropyl (iPr), and cyclopropylmethyl at the oxime moiety are favored for enhanced activity. []
- Right-Hand Side Amide: The 2,6-dimethylnicotinamide N-oxide moiety emerges as the optimal choice for the right-hand side of the molecule, contributing significantly to CCR5 binding affinity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



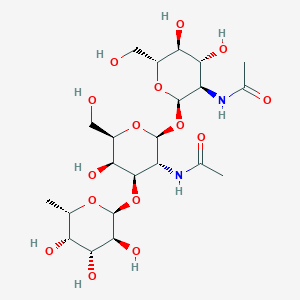
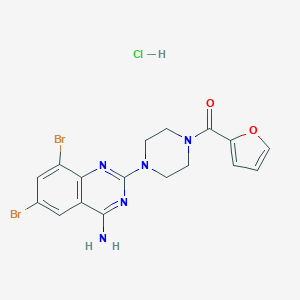
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
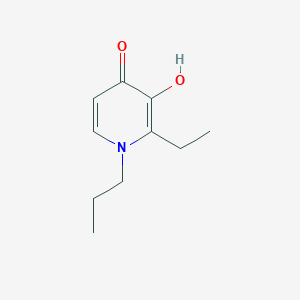

![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)

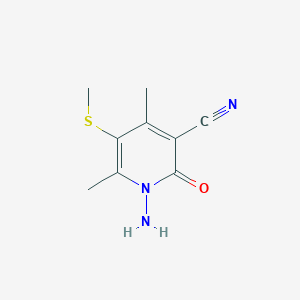
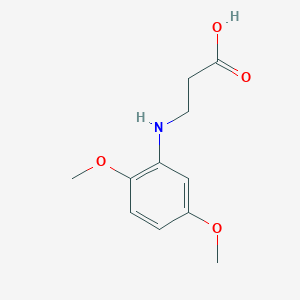
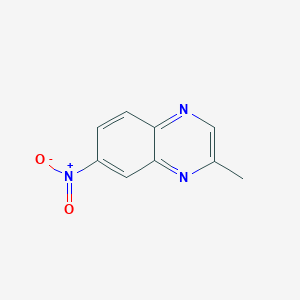

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
